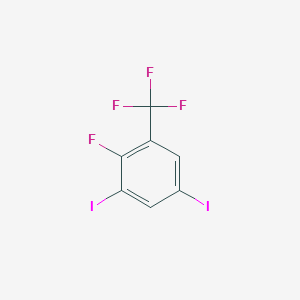
2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H2F4I2. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industrial applications .
Méthodes De Préparation
The synthesis of 2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of 2-fluoro-3-(trifluoromethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions on the benzene ring .
Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups attached to the benzene ring.
Applications De Recherche Scientifique
2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of halogenated aromatic compounds’ interactions with biological systems.
Medicine: The compound’s derivatives may have potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene depends on its specific applicationThe fluorine and iodine atoms can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity .
Comparaison Avec Des Composés Similaires
2-Fluoro-1,5-diiodo-3-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds, such as:
1,2-Dibromo-5-fluoro-3-(trifluoromethyl)benzene: This compound has bromine atoms instead of iodine, which can affect its reactivity and applications.
1,4-Dichloro-2-(trifluoromethyl)benzene: The presence of chlorine atoms instead of iodine can lead to different chemical properties and uses.
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which can enhance its electron-withdrawing effects and influence its reactivity.
The uniqueness of this compound lies in its specific combination of fluorine, iodine, and trifluoromethyl groups, which impart distinct chemical and physical properties that are valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H2F4I2 |
|---|---|
Poids moléculaire |
415.89 g/mol |
Nom IUPAC |
2-fluoro-1,5-diiodo-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2F4I2/c8-6-4(7(9,10)11)1-3(12)2-5(6)13/h1-2H |
Clé InChI |
RFNHQWBAHTZFAK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)F)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


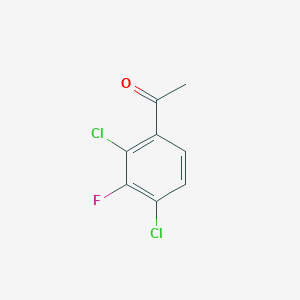
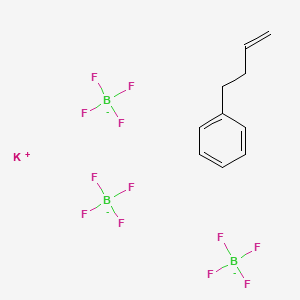
![Tert-butyl 4-[1-(4-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14769646.png)
![2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14769657.png)
![[2,2'-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate](/img/structure/B14769660.png)
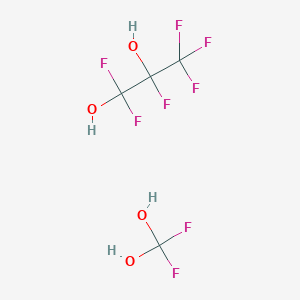
![2-(3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14769667.png)
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine-4-carboxamide](/img/structure/B14769670.png)
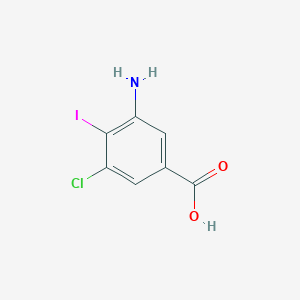

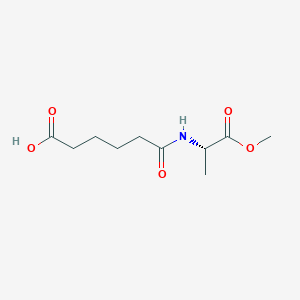
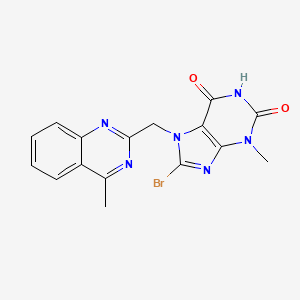
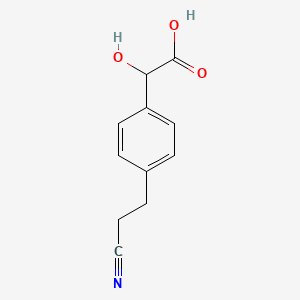
![(5R,7R)-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-5-(propan-2-yl)-5H,6H,7H-2lambda-pyrrolo[2,1-c][1,2,4]triazol-2-ylium; tetrafluoroboranuide](/img/structure/B14769701.png)
